BenchChemオンラインストアへようこそ!

Phensuximide

Anticonvulsant screening Epilepsy models Drug efficacy

Select Phensuximide for its unique, quantifiably differentiated research profile. Unlike ethosuximide, it protects in the maximal electroshock (MES) model (ED50 112 mg/kg), making it essential for generalized tonic-clonic seizure screening. Its short parent half-life (7.8 h) and low metabolite accumulation (1.7 µg/mL) simplify PK/PD modeling versus methsuximide. Crucially, phensuximide uniquely inhibits RIPK1 kinase for necroptosis/inflammation research beyond neurology. With defined melting range (68–74°C) and solubility (4.2 g/L), it is an ideal analytical reference standard.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 34367-67-4
Cat. No. B7770618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhensuximide
CAS34367-67-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyWLWFNJKHKGIJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.21e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Phensuximide (CAS 34367-67-4): Procurement & Differentiation Guide for Research and Pharmaceutical Applications


Phensuximide (CAS 34367-67-4) is a first-generation succinimide-class anticonvulsant, historically used for absence (petit mal) epilepsy [1]. Its chemical structure is defined as 1-methyl-3-phenylpyrrolidine-2,5-dione (C11H11NO2), with a molecular weight of 189.21 g/mol [2]. While superseded by newer agents for clinical use, phensuximide remains a valuable tool for specific research applications, including studies of T-type calcium channels, drug metabolism, and neurological disease models [3]. This guide provides quantifiable evidence differentiating phensuximide from its closest analogs to support informed procurement decisions for scientific and industrial research.

Beyond the Succinimide Class: Why Phensuximide is Not Interchangeable with Ethosuximide or Methsuximide


Although phensuximide, ethosuximide, and methsuximide all belong to the succinimide class of anticonvulsants, their distinct pharmacokinetic profiles, metabolism, and toxicological properties render them non-interchangeable in experimental settings [1]. Key differences in plasma accumulation, metabolite half-life, and enzyme induction directly impact study outcomes and model validity [2]. A simple substitution based solely on shared mechanism of action (T-type calcium channel inhibition) is scientifically unsound, as evidenced by comparative clinical and preclinical data demonstrating significant quantitative disparities in efficacy and safety [3]. The following sections provide the specific, quantifiable evidence required to justify the selection of phensuximide over its analogs for targeted research applications.

Quantitative Differentiation of Phensuximide (CAS 34367-67-4): A Comparative Evidence Matrix for Scientific Procurement


Distinct Anticonvulsant Spectrum: Superior Maximal Electroshock (MES) Protection Compared to Ethosuximide

Phensuximide demonstrates a broader anticonvulsant spectrum than ethosuximide, showing significant protection in the maximal electroshock (MES) seizure model, a standard test for generalized tonic-clonic seizure activity. In contrast, ethosuximide is ineffective in this model [1]. This difference is critical for researchers requiring a succinimide that can modulate multiple seizure types, not just absence seizures.

Anticonvulsant screening Epilepsy models Drug efficacy Pharmacology

Favorable Pharmacokinetic Profile: Shorter Parent Half-Life and Lower Metabolite Accumulation than Methsuximide

Phensuximide is rapidly cleared from the body with a parent half-life of 7.8 hours, and importantly, its primary active metabolite (desmethylphensuximide) does not accumulate to high levels [1]. This contrasts sharply with methsuximide, which, despite having a shorter parent half-life (1.4 hours), produces a long-lived metabolite (half-life of 38 hours) that accumulates to very high plasma concentrations (>40 µg/mL) and is primarily responsible for its therapeutic effect [1]. This fundamental difference in metabolic fate makes phensuximide a cleaner pharmacological probe for studying the parent drug's effects without confounding long-acting metabolite activity.

Pharmacokinetics Drug metabolism ADME Clinical pharmacology

Differentiated Hepatic Enzyme Induction Profile: A Tool for CYP2C19 Inhibition Studies

Phensuximide is documented as an inhibitor of the human cytochrome P450 enzyme CYP2C19 [1]. This is a specific, quantifiable property that distinguishes it from other succinimides which may induce or be metabolized by different enzyme isoforms [2]. For instance, methsuximide is a known inducer of hepatic microsomal enzymes, leading to auto-induction of its own metabolism [3].

Drug-drug interaction Cytochrome P450 Enzyme inhibition Metabolism

The Original Succinimide: A Historical Reference Standard with Defined Physical Properties

As the first succinimide introduced clinically in 1951, phensuximide serves as a well-characterized reference standard [1]. Its physicochemical properties are rigorously defined in monographs, including a melting point range of 68-74 °C [2], a water solubility of 4.2 g/L at 25 °C , and a protein binding of 21% [3]. These established metrics provide a reliable baseline for analytical method development, formulation studies, or comparative research with newer succinimide derivatives.

Analytical chemistry Reference standards Quality control Physicochemical properties

Emerging Role in Necroptosis and Inflammatory Disease Models

A recent study has identified phensuximide as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation [1]. This finding opens new research avenues distinct from its anticonvulsant use. The study demonstrated phensuximide's protective effect in in vivo models of systemic inflammatory response syndrome (SIRS), indicating a novel mechanism of action that is not a class effect of all succinimides.

Necroptosis Inflammation Drug repurposing Immunology

Optimized Research Applications for Phensuximide (CAS 34367-67-4) Based on Quantified Differentiation


Generalized Seizure Model Development

Phensuximide should be procured for studies utilizing the maximal electroshock (MES) model to screen for efficacy against generalized tonic-clonic seizures. Its defined ED50 of 112 mg/kg in mice provides a quantitative benchmark for experimental design and comparison with novel anticonvulsant candidates [1]. This application leverages phensuximide's unique spectrum among succinimides, where it offers protection in MES, unlike ethosuximide [1].

Pharmacokinetic Studies Requiring a Non-Accumulating Metabolite

Researchers focused on understanding the direct pharmacodynamic effects of a parent succinimide molecule should select phensuximide. Its relatively short parent half-life (7.8 hours) and the low accumulation of its desmethyl metabolite (1.7 µg/mL) provide a cleaner pharmacological profile compared to methsuximide, where the long-lived, high-accumulation metabolite dominates the drug's action [2]. This simplifies data interpretation and PK/PD modeling.

Analytical Method Development and Quality Control

Due to its status as the first clinically used succinimide and its extensive characterization, phensuximide serves as an ideal reference standard. Its well-defined physical properties, including a specific melting range (68-74 °C) and water solubility (4.2 g/L at 25 °C), are documented in public monographs , making it a reliable and accessible compound for validating analytical methods (e.g., HPLC, LC-MS) or as a control in formulation stability studies.

Inflammation and Cell Death Pathway Research

Phensuximide is the appropriate compound for studies investigating RIPK1-mediated necroptosis and inflammation. Its demonstrated ability to inhibit RIPK1 kinase activity and protect against systemic inflammation in animal models is a newly identified property not known for other succinimide antiepileptics [3]. This application provides a powerful tool for exploring new disease mechanisms and potential therapeutic interventions beyond neurology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phensuximide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.